molecular formula C10H19NO2 B3102009 Ethyl 2-(piperidin-4-yl)propanoate CAS No. 141060-27-7

Ethyl 2-(piperidin-4-yl)propanoate

Cat. No. B3102009
Key on ui cas rn: 141060-27-7
M. Wt: 185.26 g/mol
InChI Key: KBQUFOYZOQRUEW-UHFFFAOYSA-N
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Patent
US05348964

Procedure details

Dissolve 2-[1-(phenylmethyl)-4-piperidinylidene]propanoic acid, ethyl ester (1.5 g, 5.5 mmol) in acetic acid (50 mL).and place in a Paar hydrogenation flask. Add 10% palladium(C) (500 mg). Charge the vessel to 50 psi and shake for 18 hours. Filter the solution through Celite and remove the solvent in vacuo to give 2-(4-piperidyl)propanoic acid, ethyl ester.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium(C)
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:13][CH2:12][C:11](=[C:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]2)C=CC=CC=1>C(O)(=O)C>[NH:8]1[CH2:13][CH2:12][CH:11]([CH:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)=C(C(=O)OCC)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
palladium(C)
Quantity
500 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge the vessel to 50 psi
FILTRATION
Type
FILTRATION
Details
Filter the solution through Celite
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC(CC1)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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